N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

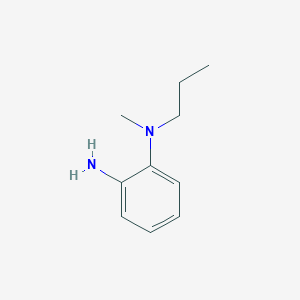

“N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide”, also known as TMP269, is a novel compound. It has a molecular formula of C13H22N2O3S2 and a molecular weight of 318.45 .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a piperidine ring attached to a methoxyethyl group and a thiophene-2-sulfonamide group .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 318.45 . Other physical and chemical properties are not specified in the search results.Scientific Research Applications

Polypharmacological Approach in CNS Disorders

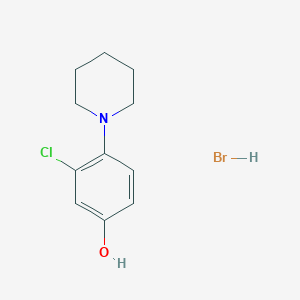

N-alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been studied for their selectivity towards the 5-HT7 receptor, potentially offering a strategy for designing selective ligands or multifunctional agents. These compounds, such as potent 5-HT7 receptor antagonists, have shown distinct antidepressant-like and pro-cognitive properties in animal models, highlighting their therapeutic potential for treating central nervous system (CNS) disorders (Canale et al., 2016).

Anticancer Activity

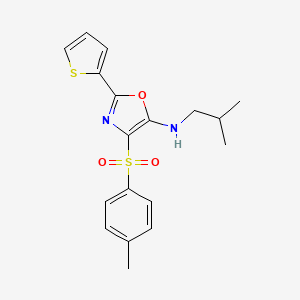

Novel thiophene derivatives incorporating sulfonamide moieties have been identified as potential anticancer agents. A series of these compounds exhibited significant cytotoxic activities against the human breast cancer cell line (MCF7), suggesting their role as promising candidates for cancer therapy (Ghorab et al., 2014).

Antimicrobial and Antitumor Activities

The synthesis and evaluation of heterocyclic sulfonamides have revealed novel compounds with potent antimicrobial and anti-breast cancer activities. These findings underline the potential of these derivatives in developing new therapeutic agents targeting specific microbial pathogens and cancer cell lines (Debbabi et al., 2016).

Beta(3) Adrenergic Receptor Agonism

Research on (4-piperidin-1-yl)-phenyl sulfonamides has led to the discovery of compounds acting as potent and selective agonists of the human beta(3)-adrenergic receptor. These findings are significant for developing new treatments targeting metabolic disorders (Hu et al., 2001).

Ocular Hypotensive Activity

Sulfonamides incorporating thieno[2,3-b]thiophene-2-sulfonamide and related moieties have been evaluated for their potential in treating glaucoma through topical ocular hypotensive activity. These compounds offer a promising approach for glaucoma management, focusing on carbonic anhydrase inhibition and solubility optimization (Prugh et al., 1991).

properties

IUPAC Name |

N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O3S2/c1-18-9-8-15-6-4-12(5-7-15)11-14-20(16,17)13-3-2-10-19-13/h2-3,10,12,14H,4-9,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZJUIDIJKVGCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNS(=O)(=O)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-oxa-2,5-diazaspiro[3.6]decane-2-carboxylate;hydrochloride](/img/structure/B2407013.png)

![1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(4-(methylthio)phenyl)ethanone](/img/structure/B2407016.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2407017.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2407020.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-phenylbutanamide](/img/structure/B2407026.png)

![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)